![molecular formula C13H22NO5PS B133125 Fenamiphos sulfone CAS No. 31972-44-8](/img/structure/B133125.png)
Fenamiphos sulfone
Overview
Description
Fenamiphos sulfone is a chemical transformation product of fenamiphos, an organophosphorus pesticide widely used to control nematodes in agricultural settings. This compound is formed through the oxidation of fenamiphos and its intermediate, fenamiphos sulfoxide. This compound is of significant interest due to its persistence in the environment and potential toxicological effects .
Mechanism of Action
Target of Action
Fenamiphos sulfone, like other organophosphorus compounds, primarily targets the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in the functioning of nerve cells as it catalyzes the rapid hydrolysis of acetylcholine .
Mode of Action
The compound interacts with its target, AChE, by inactivating it This inactivation disrupts the normal functioning of nerve cells, leading to a range of physiological changes
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inactivating AChE, the compound disrupts the normal breakdown of acetylcholine, a neurotransmitter essential for communication between nerve cells. This disruption can lead to an accumulation of acetylcholine, causing overstimulation of the nerves and muscles.
Pharmacokinetics
This compound is moderately soluble in water .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve disruption of nerve cell function due to the inactivation of AChE . This can lead to a range of physiological effects, including overstimulation of the nerves and muscles.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound residues were found in reservoirs, indicating that the compound can reach surface water bodies via runoff from the treatment site and via spray drift . The compound’s action can also be influenced by factors such as soil type, temperature, and pH, among others.
Biochemical Analysis
Biochemical Properties
Fenamiphos sulfone interacts with several enzymes and proteins. It is known to inhibit the enzyme acetylcholinesterase, a key enzyme in nerve signal transmission . This interaction is crucial in its role as a pesticide, as it disrupts the normal functioning of pests’ nervous systems .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Its inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine in the synaptic cleft, disrupting normal cellular communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Its primary mechanism of action is the inhibition of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to overstimulation of nerve cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the parent compound Fenamiphos is rapidly oxidized to this compound . Information on its long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At higher doses, Fenamiphos toxicity was observed, resulting in decreased body-weight gain and other symptoms
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of organophosphorus compounds .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is moderately soluble in water and would not normally be expected to leach to groundwater based on its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenamiphos sulfone is typically synthesized through the oxidation of fenamiphos. The process involves two main steps:
Oxidation of Fenamiphos to Fenamiphos Sulfoxide: This step is usually carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Further Oxidation to this compound: The sulfoxide is then oxidized to the sulfone using stronger oxidizing agents like sodium periodate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent oxidation. The reaction conditions are optimized to maximize yield and minimize by-products .
Types of Reactions:
Oxidation: As mentioned, this compound is formed through the oxidation of fenamiphos and fenamiphos sulfoxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, sodium periodate, chromium trioxide.
Hydrolysis Conditions: Aqueous environments with microbial presence.
Major Products Formed:
Fenamiphos Sulfoxide: Intermediate product in the oxidation process.
This compound Phenol: Product of hydrolysis.
Scientific Research Applications
Agricultural Applications
Nematicidal Properties:
Fenamiphos sulfone exhibits nematicidal activity similar to its parent compound, fenamiphos, and its sulfoxide metabolite. Research indicates that FSO2 can effectively reduce nematode populations in soil, contributing to healthier crop yields. Its effectiveness is enhanced when applied in conjunction with fenamiphos, as the degradation of fenamiphos in soil leads to the formation of both FSO and FSO2, which together can exert a cumulative nematicidal effect .
Soil Mobility and Bioavailability:
Studies have shown that this compound has varying degrees of mobility in different soil types. Its bioavailability is influenced by soil pH and organic matter content, which can affect its efficacy as a nematicide. For instance, higher pH soils tend to enhance the degradation of fenamiphos into its metabolites, including FSO2, thereby increasing its availability for nematode control .
Environmental Impact and Biodegradation
Transformation by Microorganisms:
this compound can be transformed by various microbial communities present in the soil. This transformation is crucial for understanding its environmental fate and potential toxicity. Research indicates that certain bacteria can degrade FSO2, reducing its persistence in the environment and mitigating potential ecological risks associated with its use .
Ecotoxicological Studies:
Ecotoxicological assessments have demonstrated that this compound and its transformation products can have varying toxicity levels towards aquatic organisms such as algae. For example, studies show that while FSO2 itself might not exhibit high toxicity at certain concentrations, its phenolic derivatives are more toxic to algae species, which are foundational to aquatic food webs . This highlights the importance of considering transformation products in ecological risk assessments.
Case Studies
Regulatory Considerations
Given the potential risks associated with this compound and its metabolites, regulatory bodies have initiated reviews to assess their safety and environmental impact. The Australian Pesticides and Veterinary Medicines Authority (APVMA) has conducted evaluations focusing on the effects of these compounds on non-target species and groundwater contamination risks .
Comparison with Similar Compounds
Fenamiphos: The parent compound, used as a nematicide.
Fenamiphos Sulfoxide: An intermediate oxidation product of fenamiphos.
Other Organophosphorus Pesticides: Parathion methyl, chlorpyrifos, dimethoate, and profenfos.
Comparison:
Uniqueness: Fenamiphos sulfone is unique due to its specific formation pathway and persistence in the environment. Unlike some other organophosphorus pesticides, it undergoes a two-step oxidation process, resulting in a stable sulfone product.
Toxicity: this compound shares similar neurotoxic properties with other organophosphorus compounds but is distinguished by its prolonged environmental persistence and potential for bioaccumulation
This compound remains a compound of significant interest due to its environmental impact, toxicological properties, and applications in scientific research.
Biological Activity
Fenamiphos sulfone (FSO₂) is a metabolite of the organophosphorus pesticide fenamiphos, primarily used for controlling nematodes and certain insect pests. Understanding its biological activity is crucial for assessing its environmental impact, toxicity, and potential risks to non-target organisms. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Metabolism
Fenamiphos is a systemic insecticide and nematicide that undergoes metabolic transformation in organisms. The primary metabolic pathways include oxidation to fenamiphos sulfoxide (FSO) and further oxidation to this compound (FSO₂). Studies have shown that both metabolites exhibit varying degrees of biological activity compared to the parent compound.
Biological Activity Overview
1. Enzyme Inhibition:
Fenamiphos and its metabolites are known to inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmission in both insects and mammals. The inhibition potency varies among the compounds:
Compound | AChE Inhibition Potency (IC₅₀) |
---|---|
Fenamiphos | High |
Fenamiphos Sulfoxide | Moderate |
This compound | Higher than sulfoxide |
Research indicates that this compound exhibits greater AChE inhibition than fenamiphos sulfoxide, suggesting that sulfonation enhances its neurotoxic potential .
2. Toxicity to Aquatic Organisms:
The acute toxicity of fenamiphos and its metabolites has been studied extensively in aquatic organisms, particularly cladocerans like Daphnia carinata. The toxicity ranking observed was:
- Fenamiphos > this compound > Fenamiphos Sulfoxide
In controlled experiments, FSO₂ demonstrated significant toxicity, although it was less toxic than the parent compound. Interestingly, hydrolysis products showed reduced toxicity, indicating potential detoxification pathways in natural water environments .
Case Studies
Case Study 1: Toxicity Assessment in Aquatic Environments
A study assessed the effects of fenamiphos and its metabolites on Daphnia carinata in both culture medium and natural water. The findings revealed that while FSO₂ was toxic, its effects were mitigated in natural settings due to microbial degradation processes. This highlights the importance of environmental conditions in determining the biological impact of pesticides .
Case Study 2: Metabolic Pathways in Mammals
In mammalian studies, fenamiphos was rapidly absorbed and metabolized, with significant excretion of FSO₂ observed within 12-15 hours post-administration. The primary urinary metabolites included FSO₂ phenol and other conjugates, indicating that mammals can effectively process these compounds but still face risks from their neurotoxic effects .
Environmental Impact
This compound's persistence in soil and water raises concerns about its environmental impact. Studies have shown that FSO₂ can leach into groundwater, posing risks to aquatic ecosystems and potentially entering the food chain. Regulatory bodies have flagged these concerns, leading to reviews of fenamiphos usage due to its toxicological profile .
Properties
IUPAC Name |
N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO5PS/c1-6-18-20(15,14-10(2)3)19-12-7-8-13(11(4)9-12)21(5,16)17/h7-10H,6H2,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNYJXIBJFXIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037547 | |
Record name | Fenamiphos sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31972-44-8 | |
Record name | Fenamiphos sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenamiphos sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenamiphos sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENAMIPHOS SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77I51XA8L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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